(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone
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Description
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone is a useful research compound. Its molecular formula is C17H22N6O and its molecular weight is 326.404. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone, also known as 4-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism .
Mode of Action
It is suggested that the compound may form strong h-bonding interactions with the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Given its targets, it is likely that the compound influences pathways related to hormone regulation and alcohol metabolism .
Result of Action
Given its targets, it is likely that the compound influences cellular processes related to hormone regulation and alcohol metabolism .
Properties
IUPAC Name |
cyclopentyl-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c24-17(14-4-1-2-5-14)22-10-8-21(9-11-22)15-12-16(19-13-18-15)23-7-3-6-20-23/h3,6-7,12-14H,1-2,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRRNPYHQHNGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.